molecular formula C10H8ClNO B14919062 Benzamide, p-chloro-N-2-propynyl- CAS No. 24911-37-3

Benzamide, p-chloro-N-2-propynyl-

Cat. No.: B14919062
CAS No.: 24911-37-3
M. Wt: 193.63 g/mol
InChI Key: HVGGGWWCXFNXPI-UHFFFAOYSA-N
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Description

Benzamide, p-chloro-N-2-propynyl- (systematic name: 4-chloro-N-(prop-2-yn-1-yl)benzamide) is a substituted benzamide derivative characterized by a para-chloro substituent on the benzene ring and a propargyl (2-propynyl) group attached to the amide nitrogen. Its molecular formula is C₁₀H₉ClNO, with a molecular weight of 194.64 g/mol.

Properties

CAS No.

24911-37-3

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H8ClNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13)

InChI Key

HVGGGWWCXFNXPI-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Biological Activity

Benzamide, p-chloro-N-2-propynyl- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including data tables and case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

Benzamide, p-chloro-N-2-propynyl- is characterized by its benzamide structure with a propynyl group attached to the nitrogen atom and a chlorine substituent at the para position of the aromatic ring. This structural configuration is critical for its biological activity.

Antimicrobial and Antifungal Properties

Recent studies have demonstrated that benzamides, including p-chloro-N-2-propynyl-, exhibit significant antimicrobial and antifungal activities. For instance, a study highlighted that compounds with similar structures showed good larvicidal activity against mosquito larvae at concentrations as low as 1 mg/L, with some achieving 100% effectiveness at 10 mg/L . Furthermore, certain derivatives were noted for their strong inhibitory effects against various fungi, indicating potential applications in agricultural pest control .

CompoundActivity TypeConcentration (mg/L)Efficacy (%)
p-chloro-N-2-propynyl-Larvicidal140
p-chloro-N-2-propynyl-Larvicidal10100
Derivative 7hFungicidal against Botrytis cinereal5090.5

Neuroleptic Activity

The compound's structural analogs have been evaluated for neuroleptic activity, particularly in the context of psychosis treatment. Research indicates that modifications to the benzamide structure can enhance neuroleptic effects significantly. For instance, certain derivatives were found to be up to 15 times more active than established treatments like metoclopramide . This suggests that benzamide derivatives may serve as promising candidates for neuroleptic drug development.

The biological activity of benzamide, p-chloro-N-2-propynyl-, appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Some studies have indicated that benzamides can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. The IC50 values for these activities suggest significant potency compared to standard inhibitors .
  • Antimicrobial Mechanisms : The antimicrobial action is thought to involve disruption of cellular processes in target organisms, potentially affecting cell wall synthesis or metabolic pathways.
  • Cytotoxicity Against Cancer Cells : Preliminary data suggest that benzamide derivatives can induce cytotoxic effects in cancer cell lines, with varying degrees of effectiveness based on structural modifications. Compounds with propynyl substitutions have shown promising results in inhibiting cancer cell migration and growth .

Case Study 1: Antifungal Activity

In a comparative study assessing the antifungal properties of various benzamide derivatives, compound 7h exhibited superior inhibitory activity against multiple fungal strains compared to traditional fungicides like fluxapyroxad. This study utilized EC50 values to quantify efficacy across different concentrations.

Case Study 2: Neuroleptic Efficacy

Another investigation focused on the neuroleptic properties of related benzamide compounds demonstrated that specific modifications could lead to enhanced therapeutic profiles with reduced side effects. The most potent compound from this series was reported to be significantly more effective than haloperidol and metoclopramide in alleviating apomorphine-induced stereotyped behavior in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

This section compares p-chloro-N-2-propynyl-benzamide with analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Electronic Effects
  • 2-Chloro-N-(propan-2-yl)benzamide (CAS 6291-28-7): Substituents: Ortho-chloro and isopropyl group. Molecular Formula: C₁₀H₁₂ClNO. Key Differences: The ortho-chloro group induces steric hindrance, while the isopropyl substituent provides steric bulk but lacks the π-bond character of the propargyl group. This compound exhibits lower reactivity in acylation reactions compared to propargyl derivatives.
  • 4-Chloro-2-(2-propen-1-yloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide (CAS 28046-05-1):

    • Substituents: Para-chloro, propenyloxy, and pyrrolidinylethyl groups.
    • Molecular Formula: C₁₆H₂₁ClN₂O₂.
    • Key Differences: The propenyloxy group introduces ether functionality, enhancing hydrophilicity. The pyrrolidinylethyl moiety confers basicity, contrasting with the neutral propargyl group.
Physicochemical Properties
Compound Name CAS Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
p-chloro-N-2-propynyl-benzamide - Not reported 194.64 Low in water, high in DMSO
2-Chloro-N-isopropylbenzamide 6291-28-7 Not reported 197.66 Moderate in ethanol
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) - 90 299.78 Low in water
Rip-D (2-hydroxy variant) - 96 301.76 Moderate in DMSO

Key Observations :

  • Propargyl-substituted benzamides generally exhibit lower melting points compared to methoxy- or hydroxy-substituted derivatives due to reduced crystallinity.
  • The para-chloro group enhances lipophilicity, impacting membrane permeability in biological systems.

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